molecular formula C12H21BO4 B12927485 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate

Cat. No.: B12927485
M. Wt: 240.11 g/mol
InChI Key: BZDRDKYTWFKVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate typically involves the reaction of pinacolborane with an appropriate alkene under catalytic conditions. A common method includes the use of a palladium catalyst to facilitate the borylation of the alkene, followed by acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the boron-containing ring .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through coordination with various nucleophiles. This property is exploited in coupling reactions to form complex organic structures .

Properties

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl acetate

InChI

InChI=1S/C12H21BO4/c1-9(7-8-15-10(2)14)13-16-11(3,4)12(5,6)17-13/h1,7-8H2,2-6H3

InChI Key

BZDRDKYTWFKVGB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.